2-(4-iodophenoxy)ethyl N-phenylcarbamate
Description
2-(4-Iodophenoxy)ethyl N-phenylcarbamate is a carbamate derivative characterized by a phenoxyethyl backbone substituted with an iodine atom at the para position of the phenyl ring, linked to an N-phenylcarbamate group. This structure combines the carbamate functional group—known for its role in agrochemicals, pharmaceuticals, and coordination chemistry—with a bulky iodophenoxy moiety, which may influence its electronic properties, steric effects, and biological interactions .
Properties
IUPAC Name |
2-(4-iodophenoxy)ethyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO3/c16-12-6-8-14(9-7-12)19-10-11-20-15(18)17-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPZQFVUZZRNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenoxy)ethyl N-phenylcarbamate typically involves the reaction of 4-iodophenol with ethylene carbonate to form 2-(4-iodophenoxy)ethanol. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-iodophenoxy)ethyl N-phenylcarbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodophenoxy group to a phenoxy group.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxy derivatives .
Scientific Research Applications
2-(4-iodophenoxy)ethyl N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-iodophenoxy)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. The phenylcarbamate moiety can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the iodophenoxy group can interact with various proteins, affecting their function and activity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural differences between 2-(4-iodophenoxy)ethyl N-phenylcarbamate and related carbamates:
Key Observations :
- The iodine substituent in this compound introduces steric bulk and polarizability, which may enhance binding to aromatic receptors or metal centers in coordination chemistry .
- Compared to ethyl N-phenylcarbamate, the iodophenoxy group increases molecular weight by ~200%, likely affecting solubility and diffusion kinetics.
- Halogenated analogs (e.g., bromine in , fluorine in ) exhibit distinct electronic profiles: iodine’s lower electronegativity but larger atomic radius may favor van der Waals interactions over dipole effects.
Crystallographic and Physicochemical Comparisons
- The iodine atom’s size may disrupt packing efficiency compared to smaller substituents (e.g., chloro, nitro in ).
- Thermal Stability : Iodine’s polarizability could enhance thermal stability relative to fluorine-substituted carbamates, though direct data are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
